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Compound of Interest

Compound Name: PF-05150122

Cat. No.: B1144041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of PF-05150122, a selective

inhibitor of the voltage-gated sodium channel NaV1.7, and other relevant alternative

compounds. The data presented is compiled from publicly available research and is intended to

offer a comprehensive resource for evaluating the performance of these inhibitors in different

cellular contexts.

Introduction to PF-05150122 and NaV1.7
Voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics.

Individuals with loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7,

exhibit a congenital insensitivity to pain, highlighting the critical role of this channel in

nociception. PF-05150122 is a small molecule inhibitor developed by Pfizer that selectively

targets NaV1.7. This guide will delve into its activity profile in comparison to other well-

characterized NaV1.7 inhibitors.

While specific quantitative data for PF-05150122 is limited in the public domain, extensive data

is available for its close structural analog, PF-05089771. For the purpose of this guide, the

activity of PF-05089771 will be used as a primary reference point for a compound of this class.
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The primary method for assessing the activity of NaV1.7 inhibitors is through whole-cell patch

clamp electrophysiology on stably transfected cell lines, most commonly Human Embryonic

Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells. This technique allows for the direct

measurement of ion channel currents and the determination of compound potency (IC50)

under various conditions, such as the channel's resting and inactivated states.

Data Presentation
The following tables summarize the in vitro potency of PF-05089771 and other selective

NaV1.7 inhibitors against human NaV1.7 and other sodium channel subtypes in HEK293 and

CHO cell lines.

Table 1: Potency of NaV1.7 Inhibitors against human NaV1.7 in HEK293 Cells

Compound
IC50 (nM) -
Inactivated
State

IC50 (nM) -
Resting State

Cell Line Reference

PF-05089771 11 10,000 HEK293 [1]

GX-936

Potent inhibitor

(specific IC50 not

provided in

reference)

- HEK293 [2]

JzTx-V (peptide) 0.63 - HEK293 [3]

AM-8145

(peptide)

Potent inhibitor

(specific IC50 not

provided in

reference)

- HEK293 [3]

Table 2: Selectivity Profile of PF-05089771 against other human NaV Channel Isoforms in

HEK293 Cells
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NaV Subtype IC50 (µM)
Fold Selectivity vs.
NaV1.7

Reference

NaV1.1 0.85 ~77 [4]

NaV1.2 0.11 ~10 [4][5]

NaV1.3 11 ~1000 [4]

NaV1.4 10 ~909 [4]

NaV1.5 25 >2272 [4]

NaV1.6 0.16 ~15 [4]

NaV1.8 >10 >909 [5]

Table 3: Potency of Other Selective NaV1.7 Inhibitors

Compound Target IC50 (nM) Cell Line Reference

Siteone

Compound [I]
human NaV1.7 39 Not specified [6]

Tsp1a (peptide) human NaV1.7 10 Not specified [7]

PTx2-3127

(peptide)
human NaV1.7 7 Not specified [8]

PTx2-3258

(peptide)
human NaV1.7 4 Not specified [8]

Signaling Pathway and Experimental Workflow
NaV1.7 Signaling Pathway
The following diagram illustrates the role of NaV1.7 in the propagation of pain signals.
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Caption: Role of NaV1.7 in pain signal transmission and its inhibition by PF-05150122.

Experimental Workflow for In Vitro Potency Assessment
The diagram below outlines the typical workflow for determining the IC50 of a NaV1.7 inhibitor

using whole-cell patch clamp electrophysiology.
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Caption: Workflow for determining IC50 of NaV1.7 inhibitors.
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Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the inhibitory effect of test compounds on NaV1.7 channels stably

expressed in a mammalian cell line (e.g., HEK293 or CHO).

Materials:

HEK293 or CHO cells stably expressing human NaV1.7.

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics,

and selection agents.

External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10

glucose, pH 7.4 with NaOH.

Internal pipette solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

Test compounds (e.g., PF-05150122, PF-05089771) dissolved in DMSO to create stock

solutions.

Procedure:

Cell Preparation: Plate the stably transfected cells onto glass coverslips and allow them to

adhere and grow to an appropriate confluency.

Electrophysiological Recording:

Transfer a coverslip with cells to the recording chamber on the stage of an inverted

microscope.

Perfuse the chamber with the external recording solution.

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ

when filled with the internal solution.

Establish a whole-cell patch clamp configuration on a single, isolated cell.
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Voltage Protocols:

Resting State: Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV)

where most channels are in the resting state. Apply a depolarizing pulse (e.g., to 0 mV) to

elicit a sodium current.

Inactivated State: Hold the cell membrane potential at a more depolarized level (e.g., -60

mV or -70 mV) to induce inactivation in a significant portion of the channels. Apply a

depolarizing pulse to measure the current from the remaining available channels.

Compound Application:

After establishing a stable baseline recording, apply the external solution containing the

test compound at various concentrations to the cell.

Allow sufficient time for the compound to equilibrate and exert its effect.

Data Acquisition and Analysis:

Record the peak sodium current before and after the application of the compound.

Calculate the percentage of current inhibition for each concentration.

Construct a dose-response curve by plotting the percent inhibition against the compound

concentration.

Fit the curve with a Hill equation to determine the IC50 value.

Note on High-Throughput Systems: Automated patch-clamp systems like the PatchXpress or

SyncroPatch can be utilized to increase the throughput of these experiments, allowing for the

screening of a larger number of compounds and concentrations. The fundamental principles of

the voltage protocols and data analysis remain the same.

Conclusion
The available data on PF-05089771, a close analog of PF-05150122, demonstrates its high

potency and selectivity for the human NaV1.7 channel, particularly in its inactivated state. This

state-dependent inhibition is a desirable characteristic for a pain therapeutic, as it suggests the
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compound will preferentially target neurons that are actively firing in pain pathways. The

selectivity profile against other sodium channel subtypes, especially the cardiac (NaV1.5) and

skeletal muscle (NaV1.4) isoforms, indicates a potentially favorable safety margin.

This guide provides a framework for the comparative evaluation of PF-05150122 and other

NaV1.7 inhibitors. The provided experimental protocols and workflow diagrams offer a practical

resource for researchers aiming to cross-validate the activity of these compounds in their own

laboratory settings. Further direct experimental data on PF-05150122 would be beneficial for a

more definitive comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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